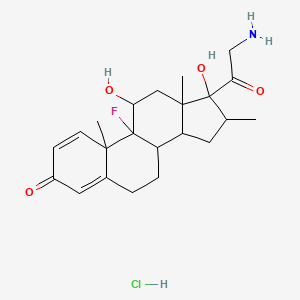
21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in pharmaceutical research and development due to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position.
Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions.
Amination: Introduction of the amino group at the 21st position.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to avoid side reactions.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further used in pharmaceutical research.
Scientific Research Applications
21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: (11β,16α)-9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione.
Betamethasone: 9α-Fluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione.
Uniqueness
21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride is unique due to the presence of the amino group at the 21st position, which enhances its biological activity and specificity compared to other corticosteroids .
Biological Activity
Overview
21-Amino-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione hydrochloride is a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in pharmaceutical research due to its significant biological activity and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H31ClFNO4 |
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | 17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one; hydrochloride |
| InChI | InChI=1S/C22H30FNO4.ClH/c1-12... |
| InChI Key | AETGVMDUKQYTQU-UHFFFAOYSA-N |
The biological effects of this compound are mediated through its interaction with glucocorticoid receptors . Upon binding, it modulates gene expression that leads to:
- Suppression of inflammatory cytokines.
- Inhibition of immune cell proliferation.
This mechanism implicates various transcription factors and signaling pathways involved in inflammation and immune response modulation .
Anti-inflammatory Effects
Research indicates that this compound exhibits strong anti-inflammatory properties. It has been shown to significantly reduce lipid peroxidation in central nervous system (CNS) tissues. A study demonstrated that administration of the compound to rats with induced lipid peroxidation resulted in a dose-dependent decrease in fluorescence values associated with lipid peroxidation products .
Immunosuppressive Effects
As a corticosteroid, it plays a crucial role in immunosuppression. This is particularly relevant in conditions requiring modulation of the immune response such as autoimmune diseases. The compound's unique structure enhances its specificity and potency compared to other corticosteroids like dexamethasone and betamethasone.
Case Studies
- Lipid Peroxidation Study :
-
Clinical Applications :
- Investigated for therapeutic uses in treating inflammatory and autoimmune diseases.
- Ongoing studies focus on its efficacy and safety profile in clinical settings.
Comparison with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 21-Amino Compound | Contains an amino group at position 21 | Enhanced anti-inflammatory effects |
| Dexamethasone | 21-trihydroxy derivative | Strong anti-inflammatory but less specific |
| Betamethasone | 21-trihydroxy with different stereochemistry | Similar anti-inflammatory effects |
Properties
Molecular Formula |
C22H31ClFNO4 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C22H30FNO4.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,26,28H,4-5,8,10-11,24H2,1-3H3;1H |
InChI Key |
AETGVMDUKQYTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CN)O)C)O)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















